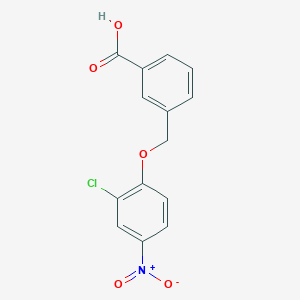
3-((2-氯-4-硝基苯氧基)甲基)苯甲酸
描述
3-((2-Chloro-4-nitrophenoxy)methyl)benzoic acid is a synthetic organic compound with the molecular formula C₁₄H₁₀ClNO₅ It is a nitrobenzoic acid derivative, characterized by the presence of a chloro and nitro group on the phenoxy moiety, and a benzoic acid group
科学研究应用
3-((2-Chloro-4-nitrophenoxy)methyl)benzoic acid has several applications in scientific research:
Pharmaceutical Intermediates: Used in the synthesis of small molecule anticancer drugs.
Food Preservation: Benzoic acid derivatives are used as fungistatic compounds.
Urea Cycle Disorders Treatment: Potential in binding amino acids to decrease ammonia levels.
Pesticide Production: Intermediates in the production of pesticides like tembotrione.
Organic Synthesis: The benzylic position allows for various chemical transformations.
Research on Acidity and Reactivity: Studied for their acidity and reactivity influenced by substituents like nitro and chloro groups.
作用机制
Target of Action
It is known that benzoic acid derivatives often interact with various enzymes and receptors in the body
Mode of Action
The exact mode of action of 3-((2-Chloro-4-nitrophenoxy)methyl)benzoic acid is currently unknown due to the lack of specific studies on this compound. It’s worth noting that compounds with similar structures have been observed to undergo reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
Benzoic acid derivatives are known to be involved in various biochemical pathways, often acting as inhibitors or activators of certain enzymes .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-((2-Chloro-4-nitrophenoxy)methyl)benzoic acid are as follows :
Result of Action
Given its structural similarity to other benzoic acid derivatives, it may have similar effects, such as modulating enzyme activity or receptor binding .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-((2-Chloro-4-nitrophenoxy)methyl)benzoic acid. For instance, the compound’s solubility can affect its bioavailability and distribution in the body . Additionally, factors such as pH and temperature can impact the compound’s stability and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-Chloro-4-nitrophenoxy)methyl)benzoic acid typically involves the reaction of 2-chloro-4-nitrophenol with benzyl chloride in the presence of a base such as potassium carbonate. The reaction proceeds via a nucleophilic substitution mechanism, where the phenoxide ion attacks the benzyl chloride, forming the desired product. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions
3-((2-Chloro-4-nitrophenoxy)methyl)benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Substitution: The benzylic position is reactive and can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, in the presence of a base like sodium hydroxide.
Major Products Formed
Amino derivatives: Formed by the reduction of the nitro group.
Substituted benzoic acids: Formed by nucleophilic substitution at the chloro group.
相似化合物的比较
3-((2-Chloro-4-nitrophenoxy)methyl)benzoic acid can be compared with other benzoic acid derivatives, such as:
- 2,4-Dichlorobenzoic acid
- 4-Nitrobenzoic acid
- 2-Chlorobenzoic acid
These compounds share similar structural features but differ in their substituents, which influence their chemical reactivity and applications. For example, 2,4-dichlorobenzoic acid has two chloro groups, making it more reactive in nucleophilic substitution reactions compared to 3-((2-Chloro-4-nitrophenoxy)methyl)benzoic acid .
属性
IUPAC Name |
3-[(2-chloro-4-nitrophenoxy)methyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO5/c15-12-7-11(16(19)20)4-5-13(12)21-8-9-2-1-3-10(6-9)14(17)18/h1-7H,8H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMWNQMAQVXLDIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)COC2=C(C=C(C=C2)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40953061 | |
| Record name | 3-[(2-Chloro-4-nitrophenoxy)methyl]benzoato | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40953061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30880-72-9 | |
| Record name | 30880-72-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146848 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-[(2-Chloro-4-nitrophenoxy)methyl]benzoato | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40953061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


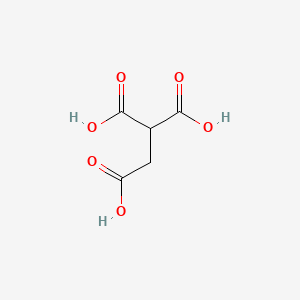
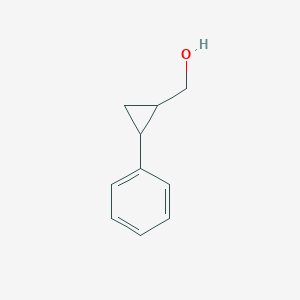
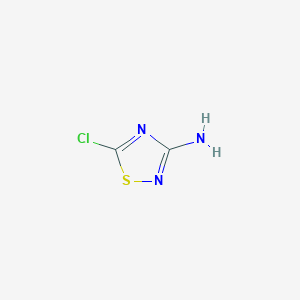


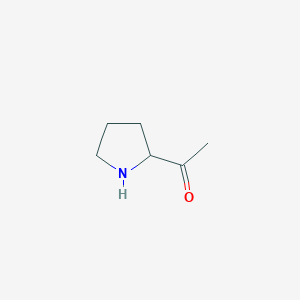

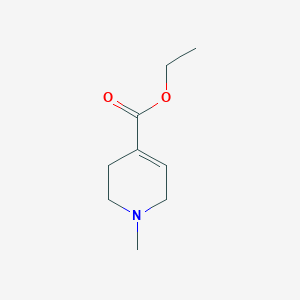
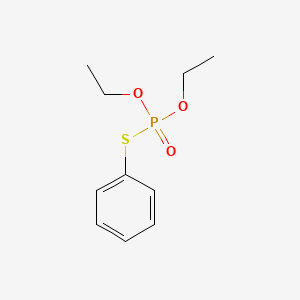

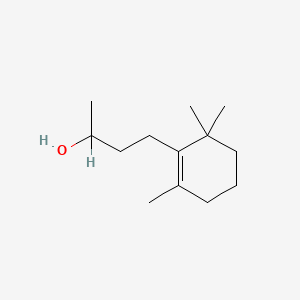
![4-[(3-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde](/img/structure/B1595606.png)
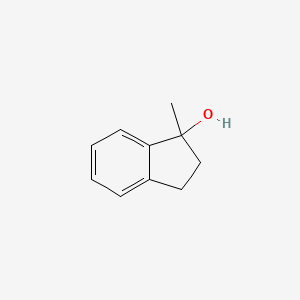
![2-Ethyl-1,6-dioxaspiro[4.4]nonane](/img/structure/B1595608.png)
